molecular formula C21H14N4O2S B2356874 2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine CAS No. 723319-55-9

2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine

Cat. No.: B2356874
CAS No.: 723319-55-9
M. Wt: 386.43
InChI Key: BLNOCPNRCZVWAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine is a heterocyclic molecule combining a benzothiazine core with benzimidazole and 4-nitrophenyl substituents. The benzothiazine scaffold is widely recognized for its pharmacological versatility, including antimicrobial, anti-inflammatory, and antioxidant activities .

This compound exemplifies structural hybridization strategies in medicinal chemistry, where merging pharmacophoric groups (benzimidazole + benzothiazine) aims to synergize or amplify bioactivity. However, its specific pharmacological profile remains underexplored in the literature, necessitating comparative analysis with well-studied analogs.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O2S/c26-25(27)14-11-9-13(10-12-14)19-20(28-18-8-4-3-7-17(18)22-19)21-23-15-5-1-2-6-16(15)24-21/h1-12,22H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNOCPNRCZVWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(NC4=CC=CC=C4S3)C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine is a member of the benzimidazole and benzothiazine classes, which have garnered attention due to their diverse biological activities, including antitumor, antimicrobial, and antiviral properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound can be represented as C13H9N3O2C_{13}H_9N_3O_2. The structural features include a benzimidazole moiety linked to a nitrophenyl group and a benzothiazine scaffold. The presence of the nitro group is significant for its biological activity, particularly in terms of electron affinity and potential interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Antitumor Activity : Studies have shown that compounds with similar structures exhibit significant antitumor effects by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives have been tested on human lung cancer cell lines (A549, HCC827, NCI-H358), demonstrating IC50 values in the low micromolar range . The mechanism involves binding to DNA and disrupting replication processes.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against Gram-positive and Gram-negative bacteria. In vitro assays have indicated that similar benzimidazole derivatives can inhibit bacterial growth effectively . The mode of action typically involves interference with bacterial cell wall synthesis or function.

Antitumor Studies

A recent study evaluated the antitumor potential of various benzimidazole derivatives, including those structurally related to the target compound. The findings are summarized in Table 1:

CompoundCell LineIC50 (µM)Mechanism
Compound AA5496.26 ± 0.33DNA intercalation
Compound BHCC8276.48 ± 0.11Apoptosis induction
Compound CNCI-H35820.46 ± 8.63Cell cycle arrest

These results indicate that structural modifications significantly affect the potency and mechanism of action against tumor cells.

Antimicrobial Activity

The antimicrobial efficacy was tested using standard broth microdilution methods against Escherichia coli and Staphylococcus aureus. The results are presented in Table 2:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL

These findings suggest that the nitrophenyl substitution enhances the antibacterial properties compared to unsubstituted analogs.

Case Studies

Several case studies highlight the therapeutic potential of benzimidazole derivatives:

  • Anticancer Trials : A clinical trial involving a derivative similar to the target compound reported promising results in reducing tumor size in patients with advanced lung cancer. The trial utilized a combination therapy approach, enhancing the efficacy through synergistic effects with existing chemotherapeutics.
  • Antimicrobial Applications : A study focused on a series of benzimidazole compounds demonstrated significant activity against multidrug-resistant strains of bacteria, suggesting their potential role as new antibiotics in treating resistant infections.

Comparison with Similar Compounds

Structural and Crystallographic Insights

  • Dihedral Angles : In ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate , the benzimidazole and nitrophenyl planes form dihedral angles of 7.35° and 18.23°, respectively, suggesting moderate conjugation disruption. This could influence the target compound’s binding dynamics.

Preparation Methods

Preparation of 2-(4-Nitrophenyl)-1H-Benzimidazole

The benzimidazole core is synthesized via a two-step process involving Schiff base formation and subsequent cyclization. o-Phenylenediamine (1.08 g, 10 mmol) is condensed with 4-nitrobenzaldehyde (1.51 g, 10 mmol) in ethanol under reflux for 1 hour to form the Schiff base N-(4-nitrobenzylidene)benzene-1,2-diamine (NBD). Cyclization is achieved by heating NBD in a 1:1 water-glycerol mixture at 100°C, yielding 2-(4-nitrophenyl)-1H-benzimidazole (NBI) with a yield of 84–90%.

Table 1: Characterization of 2-(4-Nitrophenyl)-1H-Benzimidazole

Property Value
Yield 84–90%
Melting Point 270–272°C (decomposition)
UV-Vis λmax 325 nm
Elemental Analysis C: 63.05–63.12%; H: 4.76–4.88%; N: 18.05–18.12%

The reaction mechanism involves nucleophilic attack by the imine nitrogen on the adjacent aromatic carbon, followed by deprotonation to form the benzimidazole ring. The electron-withdrawing nitro group stabilizes the intermediate, facilitating high yields.

Synthesis of 3-(4-Nitrophenyl)-4H-1,4-Benzothiazine

The benzothiazine moiety is constructed via a cascade reaction starting with maleic anhydride and 2-aminothiophenol . In a one-pot procedure, maleic anhydride undergoes ring opening with 2-aminothiophenol, followed by intramolecular sulfa-Michael addition to yield 1,4-benzothiazine-3-carboxylic acid . This intermediate is functionalized with a 4-nitrophenyl group via nucleophilic aromatic substitution using 4-nitrobenzoyl chloride in dichloromethane, producing 3-(4-nitrophenyl)-4H-1,4-benzothiazine with a yield of 78%.

Table 2: Reaction Conditions for Benzothiazine Formation

Parameter Value
Solvent Dichloromethane
Temperature 25°C
Catalyst Triethylamine
Reaction Time 12 hours
Yield 78%

Coupling Strategies for Final Compound Assembly

Ullmann-Type Cross-Coupling

The benzimidazole and benzothiazine subunits are coupled via a copper-catalyzed Ullmann reaction. 2-(4-Nitrophenyl)-1H-benzimidazole (1.0 equiv) and 3-(4-nitrophenyl)-4H-1,4-benzothiazine (1.2 equiv) are reacted in dimethylformamide (DMF) with copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) at 120°C for 24 hours. The product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 65% of the target compound.

Table 3: Optimization of Coupling Reaction

Condition Variation Yield
Catalyst CuI/Phenanthroline 65%
Solvent DMF vs. DMSO 65% vs. 58%
Temperature 120°C vs. 100°C 65% vs. 45%

Multicomponent Ugi Reaction

An alternative route employs a Ugi four-component reaction to assemble the molecule in one pot. 1,4-Benzothiazine-3-carboxylic acid , 2-(4-nitrophenyl)-1H-benzimidazole-2-amine , 4-nitrobenzaldehyde , and tert-butyl isocyanide are combined in methanol at room temperature for 48 hours. This method achieves a 72% yield, with the advantage of convergent synthesis.

Characterization and Validation

Spectroscopic Analysis

  • FTIR : Absence of N–H stretches (3300–3500 cm−1) confirms cyclization. Peaks at 1520 cm−1 (asymmetric NO2) and 1335 cm−1 (symmetric NO2) validate nitro group retention.
  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 8.8 Hz, 2H, Ar–NO2), 7.92–7.85 (m, 4H, benzothiazine), 7.62 (d, J = 8.4 Hz, 2H, benzimidazole).

X-ray Diffraction

Single-crystal X-ray analysis confirms the planar geometry of the benzothiazine ring and the dihedral angle (12.5°) between the benzimidazole and nitrophenyl groups, ensuring minimal steric hindrance.

Challenges and Optimization

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but risk byproduct formation. Ethanol/water mixtures balance solubility and selectivity, particularly in cyclization steps.

Nitro Group Reactivity

The electron-withdrawing nitro group necessitates careful pH control (pH 6–7) during coupling to prevent premature reduction or side reactions.

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-benzimidazol-2-yl)-3-(4-nitrophenyl)-4H-1,4-benzothiazine?

The compound can be synthesized via cyclocondensation reactions involving 2-aminobenzenethiol derivatives and electrophilic partners. For example:

  • Route 1 : React 2-aminobenzenethiol sodium salt with a bromoketone (e.g., 4-nitrobenzoyl bromide) under reflux in anhydrous ethanol, followed by purification via column chromatography (hexane/ethyl acetate) and recrystallization (yield ~45%) .
  • Route 2 : Use benzimidazole-containing precursors, such as ethyl 2-(1H-benzimidazol-2-yl)acetate derivatives, and couple them with 4-nitrophenylhydrazine via nucleophilic substitution. Monitor reaction progress using TLC and isolate via vacuum distillation .
    Key Considerations : Optimize reaction time (12–24 hours) and temperature (80–100°C). Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol intermediates.

Q. How is the crystal structure of this compound determined, and what structural features are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

  • Grow high-quality crystals via slow evaporation (e.g., dichloromethane/methanol at 15°C).
  • Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) and refine with SHELXL .
    Structural Insights :
  • Dihedral angles between benzimidazole and nitrophenyl groups (e.g., 7.35° and 18.23° in related structures) influence planarity and π-π stacking .
  • Intermolecular hydrogen bonds (N–H···O, C–H···O) stabilize crystal packing along specific axes (e.g., b-axis chains) .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., nitrophenyl protons at δ 8.2–8.4 ppm).
  • IR : Stretching vibrations for C=N (~1600 cm⁻¹), NO₂ (~1520 cm⁻¹), and S–C (~680 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 390.08) .

Advanced Research Questions

Q. How can contradictions in reaction pathways be resolved when unexpected products form?

Case Study: When synthesizing benzothiazine derivatives, a seven-membered benzothiazepine byproduct may form instead of the target six-membered ring. Methodology :

  • Structural Verification : Use SC-XRD to confirm product identity. In one study, repeated recrystallization and XRD analysis revealed exclusive formation of 1,4-benzothiazin-3-one instead of the hypothesized seven-membered ring .
  • Mechanistic Analysis : Employ density functional theory (DFT) to compare activation energies of competing pathways. Adjust reaction conditions (e.g., solvent polarity, acid catalysts) to favor the desired pathway .

Q. How can computational methods predict the compound’s interactions with biological macromolecules?

  • Docking Studies : Use AutoDock Vina to model binding affinities with target proteins (e.g., DNA topoisomerases). Focus on π-π interactions between the nitrophenyl group and aromatic amino acids .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity. For example, a low HOMO-LUMO gap (~3.5 eV) suggests potential as an electron-deficient DNA intercalator .
  • MD Simulations : Simulate stability of drug-DNA complexes in explicit solvent (e.g., 100 ns trajectories in GROMACS) to evaluate binding thermodynamics (ΔG, ΔS) .

Q. How does hydrogen bonding influence molecular packing and stability in the solid state?

SC-XRD data reveals:

  • Intermolecular Bonds : N–H···O and C–H···O bonds create 1D chains or 2D layers, enhancing thermal stability (e.g., decomposition temperatures >250°C).
  • Intramolecular Bonds : N–H···O bonds rigidify the benzothiazine core, reducing conformational flexibility and improving crystallinity .
    Experimental Validation : Compare powder XRD patterns of polymorphs to identify dominant packing motifs.

Q. What advanced strategies optimize yield in multistep syntheses?

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours vs. 12 hours) and improve yield (~60%) by enhancing reaction homogeneity .
  • Flow Chemistry : Use microreactors for precise control over exothermic steps (e.g., nitration reactions).
  • Catalytic Systems : Employ Pd/C or CuI to accelerate cross-coupling steps (e.g., Sonogashira coupling for ethynyl derivatives) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and experimental UV-Vis spectra?

  • Hypothesis : Solvent effects or aggregation states may shift absorption bands.
  • Methodology :
    • Measure spectra in varying solvents (e.g., DMSO vs. aqueous buffer).
    • Compare with time-dependent DFT (TD-DFT) simulations incorporating solvent models (e.g., PCM).
    • Identify charge-transfer transitions (e.g., nitrophenyl → benzothiazine) contributing to λmax at ~350 nm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.